Methyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse applications in organic synthesis, medicinal chemistry, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent methylation to yield the desired compound . The reaction is usually carried out in the presence of a base such as sodium ethoxide and under reflux conditions to ensure complete cyclization.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The carboxylate group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, hydrazine derivatives, and various substituted pyrazoles, which can be further utilized in different applications .
Scientific Research Applications
Methyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Methyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-methyl-1H-pyrazole-4-carboxylate
- 5-Amino-1-phenyl-1H-pyrazole-4-carboxylate
- 5-Amino-1-ethyl-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and enhances its reactivity and binding affinity. This makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C8H11N3O2 |
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Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 5-amino-1-cyclopropylpyrazole-4-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)6-4-10-11(7(6)9)5-2-3-5/h4-5H,2-3,9H2,1H3 |
InChI Key |
HTYUHJILMJZYTN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2CC2)N |
Origin of Product |
United States |
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